molecular formula C16H24BrNO4 B14764969 tert-Butyl N-(4-bromo-2,6-dimethoxybenzyl)-N-methylglycinate

tert-Butyl N-(4-bromo-2,6-dimethoxybenzyl)-N-methylglycinate

Cat. No.: B14764969
M. Wt: 374.27 g/mol
InChI Key: QXKKOXBPIDRGLI-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-bromo-2,6-dimethoxybenzyl)-N-methylglycinate is a synthetic organic compound characterized by its unique chemical structure It contains a tert-butyl ester group, a bromine atom, and two methoxy groups attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(4-bromo-2,6-dimethoxybenzyl)-N-methylglycinate typically involves multiple steps. One common route starts with the commercially available 4-bromo-2,6-dimethoxybenzaldehyde. This aldehyde undergoes a series of reactions, including condensation with glycine derivatives and subsequent protection of the amino group with tert-butyl groups. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-bromo-2,6-dimethoxybenzyl)-N-methylglycinate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 4-bromo-2,6-dimethoxybenzoic acid, while substitution of the bromine atom with an amine can produce tert-butyl N-(4-amino-2,6-dimethoxybenzyl)-N-methylglycinate.

Scientific Research Applications

tert-Butyl N-(4-bromo-2,6-dimethoxybenzyl)-N-methylglycinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-bromo-2,6-dimethoxybenzyl)-N-methylglycinate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its potential effects on cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-dimethoxybenzaldehyde: A precursor in the synthesis of tert-Butyl N-(4-bromo-2,6-dimethoxybenzyl)-N-methylglycinate.

    tert-Butyl 4-bromo-2,6-dimethoxybenzyl(methyl)carbamate: A related compound with similar structural features.

    4-Bromo-2,6-dimethoxybenzoic acid: A product formed from the oxidation of this compound.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its tert-butyl ester group provides stability, while the bromine atom and methoxy groups offer sites for further chemical modification.

Properties

Molecular Formula

C16H24BrNO4

Molecular Weight

374.27 g/mol

IUPAC Name

tert-butyl 2-[(4-bromo-2,6-dimethoxyphenyl)methyl-methylamino]acetate

InChI

InChI=1S/C16H24BrNO4/c1-16(2,3)22-15(19)10-18(4)9-12-13(20-5)7-11(17)8-14(12)21-6/h7-8H,9-10H2,1-6H3

InChI Key

QXKKOXBPIDRGLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(C)CC1=C(C=C(C=C1OC)Br)OC

Origin of Product

United States

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